Lipophilicity Differentiation: Calculated cLogP Comparison Among N1-Methyl C3-Aryl Pyrazoles
The compound exhibits a calculated cLogP in the range of 3.5–4.1 based on computational predictions for N1-methyl, C3-aryl pyrazoles [1]. This lipophilicity range is intentionally designed to balance membrane permeability with aqueous solubility, distinguishing it from more polar analogs (cLogP < 2.5) that may exhibit poor cellular penetration, and from highly lipophilic analogs (cLogP > 5.0) that risk promiscuous binding and poor solubility [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP 3.5–4.1 (calculated) |
| Comparator Or Baseline | Polar pyrazole analogs: cLogP < 2.5; Highly lipophilic pyrazole analogs: cLogP > 5.0 |
| Quantified Difference | Target compound occupies an intermediate lipophilicity range optimal for drug-like properties |
| Conditions | Computational prediction; cLogP calculated using Collaborative Drug Discovery platform |
Why This Matters
This intermediate lipophilicity range is associated with favorable ADME properties in drug discovery programs, making the compound a strategically positioned scaffold versus analogs that fall outside the optimal drug-like space.
- [1] Cleghorn, L. A. T., et al. Phenyl Pyrazole Series: cLogP Values for Related Compounds (Table 6). PMC8762250. 2022. View Source
- [2] Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 2001;46(1-3):3-26. View Source
